molecular formula C16H12FNO B1327604 2'-Cyano-3-(3-fluorophenyl)propiophenone CAS No. 898788-79-9

2'-Cyano-3-(3-fluorophenyl)propiophenone

Cat. No.: B1327604
CAS No.: 898788-79-9
M. Wt: 253.27 g/mol
InChI Key: HDXYWGAQQJCFPK-UHFFFAOYSA-N
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Description

2’-Cyano-3-(3-fluorophenyl)propiophenone is an organic compound with the molecular formula C16H12FNO It is a derivative of propiophenone, characterized by the presence of a cyano group at the 2’ position and a fluorophenyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with 2-cyanopropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the Suzuki-Miyaura coupling reaction, where 3-fluorophenylboronic acid is coupled with 2-cyanopropionyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of 2’-Cyano-3-(3-fluorophenyl)propiophenone typically involves large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the cyano group can yield primary amines, while reduction of the carbonyl group can produce alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2’-Cyano-3-(3-fluorophenyl)propiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’-Cyano-3-(4-fluorophenyl)propiophenone
  • 2’-Cyano-3-(2-fluorophenyl)propiophenone
  • 2’-Cyano-3-(3-chlorophenyl)propiophenone

Uniqueness

2’-Cyano-3-(3-fluorophenyl)propiophenone is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it a valuable tool in research and development.

Properties

IUPAC Name

2-[3-(3-fluorophenyl)propanoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYWGAQQJCFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644515
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-79-9
Record name 2-[3-(3-Fluorophenyl)propanoyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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